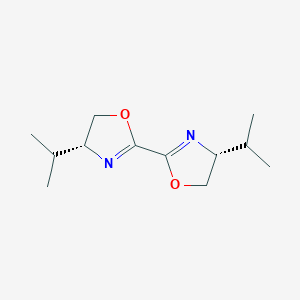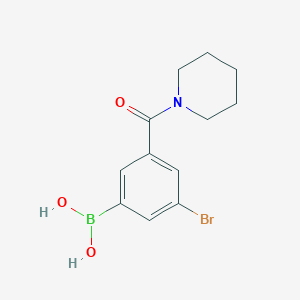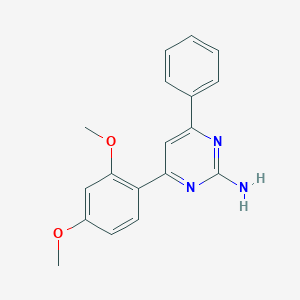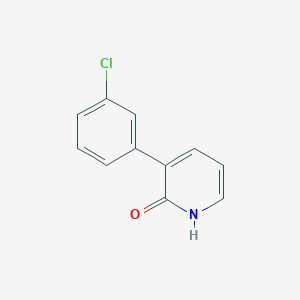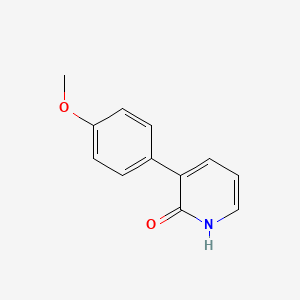![molecular formula C11H13NO4 B6319393 (S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid CAS No. 158648-33-0](/img/structure/B6319393.png)
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is a chiral amino acid derivative. This compound features a unique structure with a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing two oxygen atoms. The presence of the chiral center at the amino acid portion makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
作用机制
Target of Action
The primary target of H-L-Dhbd-OH, also known as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), is a reversible enzyme that undergoes decarboxylation and carboxylation reactions . The enzyme’s activity is controlled by the side chain conformation of a tyrosine residue .
Mode of Action
H-L-Dhbd-OH interacts with its target through a V-shaped tunnel in the enzyme, which serves as the path for the substrate . The residue Trp23 of 2,3-DHBD_Ao serves as a switch to control the entry and exit of catechol . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated .
Biochemical Pathways
The biochemical pathway affected by H-L-Dhbd-OH involves the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process is part of the bio-Kolbe–Schmitt reaction, which offers an alternative to CO2 fixation .
Pharmacokinetics
The compound’s mode of action suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by the ph of the environment .
Result of Action
The result of H-L-Dhbd-OH’s action is the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process enriches the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .
Action Environment
The action of H-L-Dhbd-OH is influenced by environmental factors such as pH. The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Amino Acid Coupling: The dihydrobenzo[b][1,4]dioxin derivative is then coupled with a protected amino acid using peptide coupling reagents such as EDCI or DCC.
Deprotection and Resolution: The final step involves deprotection of the amino acid and resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This includes the use of continuous flow reactors for the cyclization step and large-scale peptide synthesizers for the amino acid coupling. The resolution of the chiral center might involve enzymatic methods or chiral chromatography.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydrobenzo[b][1,4]dioxin moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
科学研究应用
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical products.
相似化合物的比较
Similar Compounds
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid: The racemic mixture of the compound.
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid: A similar compound with an additional methyl group.
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pentanoic acid: A similar compound with an extended carbon chain.
Uniqueness
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is unique due to its chiral center and the presence of the dihydrobenzo[b][1,4]dioxin moiety. This combination of features makes it particularly interesting for studies on stereochemistry and its effects on biological activity.
属性
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGFMVTHJHFTK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)
